1,2,3,4-Tetrahydroquinoline (CAS: 635-46-1) is a bicyclic secondary amine consisting of a benzene ring fused to a partially saturated piperidine ring. In industrial and laboratory procurement, it is primarily valued for its moderate basicity (pKa ~5.1), its highly specific nucleophilic reactivity, and its established role as a hydrogen-rich donor in Liquid Organic Hydrogen Carrier (LOHC) systems . Unlike fully aromatic or fully saturated analogs, the partial saturation of 1,2,3,4-tetrahydroquinoline provides a unique balance of secondary amine functionality and aromatic ring stability, making it an indispensable precursor for synthesizing specialized antioxidants, agrochemicals, and pharmaceutical scaffolds [1].
Selective N-heterocyclic hydrogenation intermediate
Medicinal chemistry scaffold for PDE4 and cell-based studies
Hydrogen-donor additive for thermal stability research
Generic substitution of 1,2,3,4-tetrahydroquinoline with closely related nitrogen heterocycles fails due to stark differences in electronic distribution and reactivity. Replacing it with the fully aromatic quinoline eliminates the secondary amine (N-H) site, completely preventing N-alkylation or formylation workflows . Conversely, substitution with the five-membered indoline analog drastically alters the electron density of the nitrogen atom; indoline possesses a significantly more electron-rich nitrogen, which fundamentally changes both the catalytic requirements for coupling reactions and the regioselectivity of electrophilic aromatic substitutions [1]. Furthermore, substituting with fully saturated decahydroquinoline removes the aromatic ring entirely, eliminating the UV absorbance and pi-pi stacking interactions critical for downstream functional materials and pharmaceutical binding affinities [2].
Computational and synthetic studies reveal a stark contrast in the nitrogen reactivity of 1,2,3,4-tetrahydroquinoline compared to its five-membered analog, indoline. Mulliken charge analysis demonstrates that the nitrogen atom in 1,2,3,4-tetrahydroquinoline is significantly less electron-rich (charge of -0.054) than the nitrogen in indoline (charge of -0.122) [1]. Consequently, while indoline exhibits high enough reactivity to undergo symmetrical triarylmethane synthesis without a catalyst, 1,2,3,4-tetrahydroquinoline strictly requires acid catalysis to drive the same transformation [1].
| Evidence Dimension | Nitrogen Mulliken charge and catalytic requirement |
| Target Compound Data | 1,2,3,4-Tetrahydroquinoline (N-charge -0.054; requires acid catalysis) |
| Comparator Or Baseline | Indoline (N-charge -0.122; reacts without catalyst) |
| Quantified Difference | More than a 2-fold difference in negative charge magnitude on the nitrogen atom. |
| Conditions | Density Functional Theory (DFT) computations and triarylmethane synthesis conditions |
Buyers designing synthetic routes must procure the correct scaffold, as the lower nucleophilicity of 1,2,3,4-tetrahydroquinoline necessitates specific acidic catalytic conditions that indoline does not require.
When subjected to solvent-promoted alkylation with para-quinone methides (p-QMs), 1,2,3,4-tetrahydroquinoline and indoline exhibit divergent regioselectivity due to their differing ring sizes and electronic profiles. Under identical metal-free conditions using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent, 1,2,3,4-tetrahydroquinoline exclusively undergoes C6-alkylation [1]. In direct contrast, the same reaction with indoline results in C5-alkylation [1].
| Evidence Dimension | Regioselectivity of C-alkylation |
| Target Compound Data | 1,2,3,4-Tetrahydroquinoline (C6-alkylation) |
| Comparator Or Baseline | Indoline (C5-alkylation) |
| Quantified Difference | Complete shift in the primary site of electrophilic aromatic substitution (C6 vs C5). |
| Conditions | Metal-free 1,6-addition alkylation with para-quinone methides in HFIP solvent |
Predictable regiocontrol is critical; buyers must select 1,2,3,4-tetrahydroquinoline specifically when downstream applications require functionalization at the C6 position rather than the C5 position.
Derivatives of 1,2,3,4-tetrahydroquinoline are increasingly evaluated as safer alternatives to traditional quinoline-based antioxidants like ethoxyquin (EQ). In comparative in vitro assays on human lymphocytes, 1,2,3,4-tetrahydroquinoline demonstrated significantly lower cytotoxicity and genotoxicity than ethoxyquin [1]. While ethoxyquin exhibited higher baseline toxicity, 1,2,3,4-tetrahydroquinoline provided equivalent antioxidant protection against hydrogen peroxide-induced DNA damage at 10 µM concentrations, making it a superior structural backbone for low-toxicity formulations [1].
| Evidence Dimension | Cytotoxicity and genotoxicity at effective antioxidant concentrations |
| Target Compound Data | 1,2,3,4-Tetrahydroquinoline (Lower cytotoxicity/genotoxicity, effective at 10 µM) |
| Comparator Or Baseline | Ethoxyquin (Higher cytotoxicity/genotoxicity) |
| Quantified Difference | Equivalent antioxidant efficacy at 10 µM but with a statistically significant reduction in baseline DNA damage and cellular toxicity. |
| Conditions | Human lymphocyte assays (comet assay, micronucleus test) under H2O2-induced oxidative stress |
For procurement in the food, feed, or pharmaceutical stabilizer sectors, 1,2,3,4-tetrahydroquinoline offers a structurally safer alternative to the heavily regulated ethoxyquin.
In Liquid Organic Hydrogen Carrier (LOHC) technologies, the 1,2,3,4-tetrahydroquinoline/quinoline pair is a benchmark system. 1,2,3,4-Tetrahydroquinoline serves as the hydrogen-rich donor, capable of releasing hydrogen through catalytic dehydrogenation to form quinoline [1]. Procuring 1,2,3,4-tetrahydroquinoline provides the fully loaded carrier state, which is essential for transfer hydrogenation reactions where the compound acts as the in situ hydrogen source, a function that the hydrogen-lean quinoline cannot perform [2].
| Evidence Dimension | Hydrogen carrier state |
| Target Compound Data | 1,2,3,4-Tetrahydroquinoline (Hydrogen-rich donor state) |
| Comparator Or Baseline | Quinoline (Hydrogen-lean acceptor state) |
| Quantified Difference | Capacity to donate multiple equivalents of hydrogen per molecule during catalytic dehydrogenation. |
| Conditions | Catalytic dehydrogenation/transfer hydrogenation in LOHC systems |
Energy materials buyers and synthetic chemists must procure 1,2,3,4-tetrahydroquinoline when a stable, liquid-phase hydrogen donor is required for reduction workflows.
Directly downstream of its reversible hydrogen capacity, 1,2,3,4-tetrahydroquinoline is procured as a hydrogen-loaded liquid carrier for energy storage and catalytic transfer hydrogenation workflows, providing a safer, liquid-phase alternative to high-pressure hydrogen gas [1].
Due to its strict C6-regioselectivity during electrophilic aromatic substitution, this compound is the mandatory starting material for synthesizing C6-alkylated bicyclic drugs and functional materials, a structural motif unattainable when using indoline [2].
Leveraging its favorable toxicological profile compared to ethoxyquin, 1,2,3,4-tetrahydroquinoline is utilized as a core building block in the development of safer polymer stabilizers, agricultural preservatives, and neuroprotective agents [3].
Because of its specific nitrogen electron density (Mulliken charge -0.054), 1,2,3,4-tetrahydroquinoline is selected for highly controlled, acid-catalyzed N-functionalization reactions where the overly reactive indoline would lead to uncontrolled side reactions or require different catalytic systems [4].
Irritant;Health Hazard